Tifluadom Hydrochloride

Description

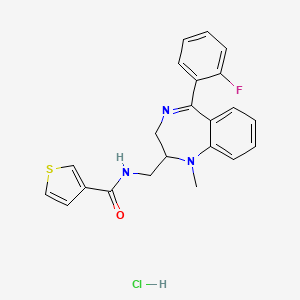

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSUQQSHDYRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858485 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96337-50-7 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tifluadom hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tifluadom Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifluadom is a compound of significant pharmacological interest due to its unique structural and functional profile. Although structurally classified as a 1,4-benzodiazepine, it deviates functionally from classical benzodiazepines by exhibiting no significant activity at the GABA-A receptor. Instead, Tifluadom acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1] This guide provides a detailed technical examination of Tifluadom's mechanism of action, beginning with its molecular interaction at the KOR and extending to the downstream signal transduction cascades and resulting physiological effects. We will explore the key experimental methodologies that have been instrumental in elucidating this mechanism and present the data that underpins our current understanding.

Introduction: A Benzodiazepine with an Opioid Persona

Tifluadom emerged from research in the 1980s as a derivative of the 1,4-benzodiazepine class.[2] Unlike its structural relatives such as diazepam, which modulate the GABA-A receptor to produce anxiolytic and sedative effects, Tifluadom's central nervous system activity is mediated through the opioid system.[1][2] Specifically, it is a selective agonist for the kappa-opioid receptor, a G-protein coupled receptor (GPCR) that is a key component of the endogenous dynorphin system.[1][3] The activation of KORs is associated with a distinct set of physiological responses, including analgesia, sedation, and appetite stimulation, but also undesirable psychotomimetic effects like dysphoria and hallucinations, which ultimately limited Tifluadom's clinical development.[1] This unique pharmacology makes Tifluadom an invaluable tool for dissecting the complexities of KOR signaling and its role in both therapeutic and adverse neurological phenomena.

Molecular Target and Binding Profile

The primary molecular target of Tifluadom is the kappa-opioid receptor (KOR). Its affinity and selectivity for this receptor over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) have been characterized through competitive radioligand binding assays.

Receptor Binding Affinity

Radioligand binding studies are fundamental to determining the affinity of a compound for its receptor. These assays measure the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the unlabeled compound of interest (e.g., Tifluadom). The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Studies have shown that Tifluadom binds with high affinity to KORs. While specific Ki values vary across different studies and experimental conditions, the general profile indicates a clear preference for the KOR. For instance, related 1,4-benzodiazepine derivatives have been shown to bind with nanomolar affinity to KORs.[4] Early studies with Tifluadom's isomers revealed that the (+)-isomer was almost equipotent at mu- and kappa- sites, while being less potent at delta-sites, suggesting a complex interaction profile that contributes to its overall effects.[5][6]

| Receptor Subtype | Typical Radioligand | Tifluadom Ki (nM) - Relative Affinity |

| Kappa (κ) | [3H]U-69,593[4] | High (nanomolar range) |

| Mu (μ) | [3H]DAMGO[4] | Lower |

| Delta (δ) | [3H]DADLE[4] | Lowest |

| This table represents a qualitative summary based on available literature. Precise Ki values can vary. |

Signal Transduction Pathways

As a GPCR, the KOR transduces extracellular signals into intracellular responses via heterotrimeric G-proteins. The KOR primarily couples to pertussis toxin-sensitive G-proteins of the Gi/o family.[3] The binding of an agonist like Tifluadom stabilizes an active conformation of the receptor, initiating a cascade of downstream signaling events.

Canonical G-Protein Signaling Cascade

The activation of the KOR by Tifluadom leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits, both of which are active signaling molecules.[3][7]

-

Gαi/o Subunit Action : The primary effector for the Gαi/o subunit is adenylyl cyclase (AC). Gαi/o directly inhibits AC, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][8][9][10] This reduction in cAMP levels decreases the activity of cAMP-dependent protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins.

-

Gβγ Subunit Action : The freed Gβγ subunit directly interacts with and modulates the activity of several ion channels.[7]

-

Activation of GIRKs : Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[11][12][13] This increases K+ efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[13]

-

Inhibition of VGCCs : Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), particularly of the N-type (Cav2.2).[8][14][15] This reduces Ca2+ influx into the presynaptic terminal, which is a critical step for neurotransmitter release.[15]

-

The combined effect of these canonical pathways is a powerful inhibition of neuronal activity and synaptic transmission.

Non-Canonical Signaling: MAPK Pathways

Beyond the classical G-protein pathways, KOR activation can also engage mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[3][7][8][16][17] These pathways are typically involved in longer-term cellular processes like gene regulation and neuroplasticity.

-

ERK1/2 Activation : KOR can activate the ERK1/2 pathway, which in some cells may be mediated by Protein Kinase C (PKC) isoforms and phosphoinositide 3-kinase (PI3K).[16][17]

-

p38 MAPK Activation : KOR-mediated activation of p38 MAPK has been shown to be dependent on G-protein receptor kinase (GRK) and β-arrestin recruitment.[7][8] This pathway is particularly implicated in the aversive and dysphoric effects associated with KOR agonists.

The ability of a ligand to preferentially activate one pathway over another is known as "biased agonism" or "functional selectivity".[18] This concept is a major focus of modern drug development, with the goal of designing KOR agonists that retain analgesic properties (G-protein mediated) while minimizing aversive effects (β-arrestin/p38 mediated).

Key Experimental Methodologies

The elucidation of Tifluadom's mechanism of action relies on a suite of established pharmacological assays. Understanding these protocols is crucial for interpreting the foundational data.

Protocol: Radioligand Displacement Assay

-

Objective : To determine the binding affinity (Ki) of Tifluadom for opioid receptor subtypes.

-

Causality : This assay directly measures the interaction between the drug and its molecular target. By competing Tifluadom against a known high-affinity radioligand for a specific receptor subtype (e.g., [3H]U-69,593 for KOR), we can quantify its relative affinity.[4][19][20][21]

-

Methodology :

-

Membrane Preparation : Homogenize tissue (e.g., guinea pig brain) known to express the target receptors and isolate the cell membrane fraction via centrifugation.[22]

-

Incubation : Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]U-69,593) and varying concentrations of the unlabeled competitor ligand (Tifluadom).

-

Separation : Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis : Plot the percentage of radioligand displaced against the concentration of Tifluadom. Use this competition curve to calculate the IC50 (concentration of Tifluadom that displaces 50% of the radioligand), which is then converted to the Ki value.

-

Protocol: [35S]GTPγS Binding Assay

-

Objective : To measure the functional activation of G-proteins by Tifluadom, determining its potency (EC50) and efficacy.

-

Causality : This is a functional assay that measures the first step in signal transduction after receptor binding: G-protein activation.[23][24] It directly quantifies the ability of an agonist to stimulate the exchange of GDP for GTP on the Gα subunit.[23][24] The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows the activated state to be trapped and measured.[23][24][25]

-

Methodology :

-

Membrane Preparation : Prepare cell membranes as described for the radioligand binding assay.

-

Incubation : Incubate the membranes with a fixed concentration of [35S]GTPγS, GDP (to ensure binding is agonist-dependent), and varying concentrations of the agonist (Tifluadom).

-

Reaction : The binding of Tifluadom to the KOR catalyzes the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.

-

Separation & Quantification : Separate bound from unbound [35S]GTPγS via vacuum filtration and quantify the incorporated radioactivity by scintillation counting.[25]

-

Analysis : Plot the amount of bound [35S]GTPγS against the concentration of Tifluadom to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy relative to a full agonist) can be determined.

-

Physiological and Cellular Consequences

The molecular signaling cascades initiated by Tifluadom translate into distinct physiological effects:

-

Analgesia : By inhibiting neurotransmitter release from presynaptic terminals in pain pathways (e.g., in the spinal cord) and hyperpolarizing postsynaptic neurons, Tifluadom reduces the transmission of nociceptive signals.[1][10]

-

Sedation : Widespread neuronal inhibition in the central nervous system contributes to its sedative effects.[1][2]

-

Diuresis : KOR activation inhibits the release of vasopressin, leading to increased urine output.[1]

-

Dysphoria and Psychotomimetic Effects : These hallmark adverse effects of KOR agonists are thought to be mediated by the inhibition of dopamine release in reward circuits, such as the nucleus accumbens, and the activation of β-arrestin/p38 MAPK pathways.[1]

-

Appetite Stimulation : Tifluadom has been shown to increase food intake, an effect mediated by opioid receptors.[26][27]

Conclusion

Tifluadom hydrochloride, despite its benzodiazepine scaffold, functions unequivocally as a kappa-opioid receptor agonist. Its mechanism of action begins with high-affinity binding to the KOR, which triggers canonical Gi/o protein signaling. This leads to the inhibition of adenylyl cyclase by the Gα subunit and the modulation of key ion channels (GIRKs and VGCCs) by the Gβγ subunit, culminating in potent neuronal inhibition. Furthermore, Tifluadom engages non-canonical MAPK signaling pathways, which are linked to the longer-term and aversive effects of KOR activation. The detailed characterization of this mechanism, made possible by foundational experimental techniques, has cemented Tifluadom's role as a critical research tool for probing the multifaceted biology of the kappa-opioid system.

References

-

Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137–147. [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

-

Belcheva, M. M., Szucs, M., Wang, D., Sadee, W., & Coscia, C. J. (2001). Mu- and kappa-opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes. The Journal of biological chemistry, 276(35), 32847–32853. [Link]

-

Rusin, K. I., Giovannucci, D. R., Stuenkel, E. L., & Moises, H. C. (1999). kappa- and mu-Opioid inhibition of N-type calcium currents is attenuated by 4beta-phorbol 12-myristate 13-acetate and protein kinase C in rat dorsal root ganglion neurons. The Journal of pharmacology and experimental therapeutics, 289(1), 312–320. [Link]

-

Harrison, C., & Traynor, J. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

-

Lazareno, S. (2001). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]

-

Belcheva, M. M., Szucs, M., Wang, D., Sadee, W., & Coscia, C. J. (2001). μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes. Journal of Biological Chemistry, 276(35), 32847-32853. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

-

Chavkin, C. (2011). Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies. Neuromethods, 51, 195–207. [Link]

-

Traynor, J. R. (2012). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. In G Protein-Coupled Receptors (pp. 189-201). Humana Press. [Link]

-

Wikipedia contributors. (2024, November 26). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

DeMontis, M. G., & Devoto, P. (1993). Relationship between kappa 1 opioid receptor binding and inhibition of adenylyl cyclase in guinea pig brain membranes. The Journal of pharmacology and experimental therapeutics, 264(3), 1168–1175. [Link]

-

Henry, D. J., Grandy, D. K., Chavkin, C., Williams, J. T., & Christie, M. J. (1995). kappa-Opioid receptor activates an inwardly rectifying K+ channel by a G protein-linked mechanism: coexpression in Xenopus oocytes. Molecular pharmacology, 47(3), 551–557. [Link]

-

Schoffelmeer, A. N., Yao, Y., Hogenboom, F., & Mulder, A. H. (1991). Mu-, delta- and kappa-opioid receptor-mediated inhibition of neurotransmitter release and adenylate cyclase activity in rat brain slices: studies with fentanyl isothiocyanate. European journal of pharmacology, 208(3), 267–273. [Link]

-

Bruchas, M. R., & Chavkin, C. (2010). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Current pharmaceutical design, 16(11), 1295–1301. [Link]

-

Carlezon, W. A., Jr, Beguin, C., DiNieri, J. A., & Mague, S. D. (2009). Development of Kappa Opioid Receptor Antagonists. Current pharmaceutical design, 15(1), 108–125. [Link]

-

Gatta, F., Balboni, G., Marucci, G., & Salvadori, S. (2001). 1,4-benzodiazepines as Novel Tifluadom-Like Ligands With High Affinity and Selectivity for Kappa-Opioid Receptors. Journal of medicinal chemistry, 44(10), 1541–1547. [Link]

-

Fukuda, K., Kato, S., & Mori, K. (1995). Functional couplings of the delta- and the kappa-opioid receptors with the G-protein-activated K+ channel. FEBS letters, 360(3), 297–299. [Link]

-

Freye, E., & Hartung, E. (1986). [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs]. EEG-EMG Zeitschrift fur Elektroenzephalographie, Elektromyographie und verwandte Gebiete, 17(1), 27–31. [Link]

-

Torrecilla, M., Marker, C. L., Cintora, S. C., Stoffel, M., Williams, J. T., & Wickman, K. (2002). G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(11), 4335–4344. [Link]

-

Leal-Perez, S., & Múgica-Alvarez, V. (2012). κ-Opioid receptor inhibition of calcium oscillations in spinal cord neurons. Neuroscience, 223, 226–237. [Link]

-

Berecki, G., McArthur, J. R., & Adams, D. J. (2014). Voltage-gated R-type calcium channel inhibition via human mu-, delta-, and kappa-opioid receptors is voltage-independently mediated by G beta gamma protein subunits. The Journal of pharmacology and experimental therapeutics, 348(1), 18–28. [Link]

-

Rzhepetskyy, Y., & Krężel, A. (2023). Peptide-Based Approaches for Pain Relief and Healing in Wounds. International journal of molecular sciences, 24(13), 10839. [Link]

-

Wikipedia contributors. (2024, October 13). Tifluadom. In Wikipedia, The Free Encyclopedia. [Link]

-

Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature reviews. Neuroscience, 11(5), 301–315. [Link]

-

Dettmar, P. W., & Rance, M. J. (1985). The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats. Neuropeptides, 5(4-6), 403–406. [Link]

-

Jackson, H. C., & Sewell, R. D. (1984). The role of opioid receptor sub-types in tifluadom-induced feeding. The Journal of pharmacy and pharmacology, 36(10), 683–686. [Link]

-

Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., Gould, N. P., Lundell, G. F., Veber, D. F., & Anderson, P. S. (1989). Cholecystokinin-A receptor ligands based on the kappa-opioid agonist tifluadom. Journal of medicinal chemistry, 32(6), 1229–1235. [Link]

-

Vega, R., & Soto, E. (2017). Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism. Frontiers in molecular neuroscience, 10, 22. [Link]

-

Leal-Perez, S., & Múgica-Alvarez, V. (2012). κ-Opioid Receptor Inhibition of Calcium Oscillations in Spinal Cord Neurons. Neuroscience, 223, 226-237. [Link]

-

Olawale, O., & Jones, M. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 893438. [Link]

-

Freye, E., & Hartung, E. (1983). Tifluadom (KC 5103) Induces Suppression and Latency Changes on Somatosensory Evoked Potentials Which Are Reversed by Opioid Antagonists. Life Sciences, 33(Suppl 1), 537–540. [Link]

-

Leff, S. E., & LaGamma, E. F. (1984). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. The Journal of pharmacology and experimental therapeutics, 231(2), 346–352. [Link]

-

Springer Nature. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Nature Experiments. [Link]

-

Pasternak, G. W. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 829, 177–187. [Link]

-

Morley, J. E., & Levine, A. S. (1983). The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors. Life sciences, 32(19), 2167–2174. [Link]

-

Ellis, C. R., Kruhlak, N. L., & Kim, M. T. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

-

Gillis, A., & Warren, D. T. (2021). G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Proceedings of the National Academy of Sciences of the United States of America, 118(48), e2102178118. [Link]

-

Wacker, D., & Che, T. (2020). Molecular insights into GPCR mechanisms for drugs of abuse. The Journal of biological chemistry, 295(30), 10229–10243. [Link]

Sources

- 1. Tifluadom - Wikipedia [en.wikipedia.org]

- 2. [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel tifluadom-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tifluadom (KC 5103) induces suppression and latency changes on somatosensory evoked potentials which are reversed by opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationship between kappa 1 opioid receptor binding and inhibition of adenylyl cyclase in guinea pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. kappa-Opioid receptor activates an inwardly rectifying K+ channel by a G protein-linked mechanism: coexpression in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 14. kappa- and mu-Opioid inhibition of N-type calcium currents is attenuated by 4beta-phorbol 12-myristate 13-acetate and protein kinase C in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. κ-Opioid receptor inhibition of calcium oscillations in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 23. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. The role of opioid receptor sub-types in tifluadom-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tifluadom Hydrochloride: A Technical Guide to its Kappa-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifluadom hydrochloride is a unique benzodiazepine derivative that deviates from the classical pharmacological profile of its structural class. Unlike traditional benzodiazepines that modulate the GABA-A receptor, tifluadom exhibits no significant affinity for this target. Instead, it functions as a potent agonist at the kappa-opioid receptor (KOR), demonstrating a degree of selectivity for this receptor subtype. This technical guide provides an in-depth exploration of the kappa-opioid receptor selectivity of tifluadom, synthesizing available data on its binding affinity, functional potency, and the structural determinants of its activity. The guide is intended to serve as a comprehensive resource for researchers utilizing tifluadom as a pharmacological tool and for scientists engaged in the development of selective kappa-opioid receptor modulators.

Introduction: A Benzodiazepine with an Opioid Persona

Tifluadom emerged as a pharmacological curiosity, a molecule with the characteristic 1,4-benzodiazepine scaffold but with an unexpected opioid-like activity profile.[1] This discovery challenged the conventional understanding of benzodiazepine pharmacology and highlighted the potential for this chemical class to interact with other receptor systems. Subsequent research established that tifluadom's effects are mediated through its agonist activity at opioid receptors, with a notable preference for the kappa subtype.[2]

The kappa-opioid receptor system is implicated in a diverse range of physiological and pathological processes, including pain perception, mood, and addiction.[3][4] Consequently, selective KOR agonists like tifluadom are valuable research tools for dissecting the roles of this receptor in various biological systems. This guide will delve into the experimental evidence that defines tifluadom's KOR selectivity, providing a detailed analysis of its receptor binding profile and functional pharmacology.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide hydrochloride |

| Molecular Formula | C₂₂H₂₁ClFN₃OS |

| Molecular Weight | 433.9 g/mol |

| Chirality | Tifluadom is a chiral molecule and exists as a racemic mixture of (+) and (-) enantiomers. The opioid activity resides primarily in the (+)-enantiomer.[5][6] |

Receptor Binding Affinity Profile: Quantifying Selectivity

The cornerstone of understanding a ligand's receptor selectivity lies in its binding affinity (Ki) at various receptor subtypes. While precise, directly comparable Ki values for tifluadom across all three major opioid receptors (mu, delta, and kappa) are not consistently reported in a single study, a qualitative and semi-quantitative picture can be assembled from the available literature.

A key study by Petrillo et al. (1985) investigated the binding properties of the individual enantiomers of tifluadom. Their findings indicate that (+)-tifluadom is nearly equipotent at mu (μ) and kappa (κ) opioid binding sites , while demonstrating approximately 10-fold lower potency for the delta (δ) opioid binding site .[5] The (-)-enantiomer displays a similar binding spectrum but is significantly less potent, by a factor of 10 to 20.[5] This suggests that while often referred to as kappa-selective, (+)-tifluadom possesses considerable affinity for the mu-opioid receptor as well.

For the purpose of this guide, and to illustrate the relative affinities, the following table has been synthesized based on the qualitative descriptions available. It is crucial to note that these are not absolute Ki values but rather a representation of the relative potencies.

| Opioid Receptor Subtype | Relative Binding Affinity of (+)-Tifluadom |

| Kappa (κ) | High |

| Mu (μ) | High (nearly equipotent to kappa) |

| Delta (δ) | Moderate (approx. 10-fold lower than kappa/mu) |

It is important to acknowledge that the lack of standardized, head-to-head binding assays in the literature makes a precise quantitative comparison challenging.[7][8][9]

Figure 1. Binding affinity profile of (+)-Tifluadom.

Functional Activity: From Binding to Biological Response

Binding to a receptor is the initial step; the functional consequence of that binding determines whether a ligand is an agonist, antagonist, or inverse agonist. Tifluadom is characterized as a kappa-opioid receptor agonist .[2] This has been demonstrated through a variety of in vitro and in vivo studies.

In Vitro Functional Assays

The functional activity of G protein-coupled receptors (GPCRs) like the KOR is typically assessed using assays that measure downstream signaling events. Two common assays are the GTPγS binding assay and the cAMP inhibition assay.

-

GTPγS Binding Assay: This assay measures the activation of G proteins, a proximal event following agonist binding to a GPCR. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

-

cAMP Inhibition Assay: Kappa-opioid receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Figure 2. Tifluadom-mediated KOR signaling pathway.

In Vivo Evidence of Kappa-Opioid Agonism

A significant body of in vivo research in animal models corroborates the kappa-agonist profile of tifluadom. These studies provide compelling evidence for its functional activity at the KOR.

-

Analgesia: Tifluadom produces antinociceptive effects in various pain models, a hallmark of opioid agonists.[10]

-

Diuresis: A characteristic effect of kappa-opioid agonists is the induction of diuresis. Tifluadom has been shown to produce a dose-dependent diuretic effect that is antagonized by naloxone, a non-selective opioid antagonist.[11]

-

Feeding Behavior: Tifluadom has been observed to increase food intake in rats, an effect that is also blocked by opioid antagonists.[6][12] This aligns with the known role of the kappa-opioid system in regulating appetite.

-

Conditioned Taste Aversion: Activation of kappa-opioid receptors is known to produce aversive or dysphoric effects. Studies have shown that (+)-tifluadom can induce conditioned taste aversion, further supporting its interaction with the KOR.[4]

Structure-Activity Relationship (SAR)

The benzodiazepine scaffold of tifluadom provides a unique template for opioid receptor activity. While a detailed SAR study specifically for tifluadom is not extensively documented, some inferences can be drawn from related compounds and general principles of opioid ligand binding.

The opioid activity of tifluadom is critically dependent on its stereochemistry, with the (+)-enantiomer being the active form.[5][6] This highlights the importance of the three-dimensional arrangement of the molecule for proper interaction with the KOR binding pocket.

Research on related 1,4-benzodiazepines has shown that modifications to the substituents can significantly alter affinity and selectivity for opioid receptors. For instance, a study on 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to tifluadom, identified a 2-thienyl derivative with a Ki of 0.50 nM for the kappa-receptor, indicating a substantial increase in affinity and selectivity compared to the parent compound.[3] This suggests that the nature of the substituent at the 2-position of the benzodiazepine ring is a key determinant of kappa-opioid receptor affinity.

Experimental Protocols

To facilitate further research in this area, this section provides standardized, step-by-step methodologies for key in vitro assays used to characterize the kappa-opioid receptor selectivity of compounds like tifluadom.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand: [³H]-U-69,593 (a selective KOR agonist) or [³H]-diprenorphine (a non-selective antagonist)

-

Non-specific binding control: A high concentration of a non-labeled KOR ligand (e.g., 10 µM U-50,488H)

-

Test compound (this compound) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates, filter mats, scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and the test compound at a range of concentrations.

-

Total Binding: In separate wells, add buffer and radioligand without the test compound.

-

Non-specific Binding: In another set of wells, add buffer, radioligand, and the non-specific binding control.

-

Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a KOR agonist.

Materials:

-

Cell membranes expressing KOR and the relevant G proteins

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Test compound at various concentrations

-

Basal control (buffer)

-

Non-specific binding control (unlabeled GTPγS)

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation.

-

Compound Addition: Add the test compound at a range of concentrations or buffer for basal activity.

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Measurement: Terminate the reaction by filtration as described for the radioligand binding assay and quantify the bound [³⁵S]GTPγS.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 and Emax values.

Conclusion

This compound stands as a seminal example of a benzodiazepine-scaffold molecule with potent opioid activity. While often categorized as a kappa-selective agonist, a closer examination of the literature reveals a more nuanced profile, with significant affinity for the mu-opioid receptor as well. The (+)-enantiomer is the active form, demonstrating characteristic kappa-agonist effects in vivo, including analgesia, diuresis, and modulation of feeding behavior. The lack of precise, publicly available quantitative data on its binding affinities (Ki) and functional potencies (EC50) across the opioid receptor subtypes highlights an area for future investigation to fully delineate its selectivity profile. Nevertheless, tifluadom remains an invaluable pharmacological tool for probing the complexities of the kappa-opioid receptor system.

References

- Leander, J. D. (1984). Kappa-opioid diuretic effects of tifluadom, a benzodiazepine opioid agonist. Journal of Pharmacy and Pharmacology, 36(8), 555–556.

- G. G. (1996). 1,4-benzodiazepines as Novel Tifluadom-Like Ligands With High Affinity and Selectivity for Kappa-Opioid Receptors. Journal of Medicinal Chemistry, 39(4), 860-72.

- Petrillo, P., Amato, M., & Tavani, A. (1985).

- Upton, N., Gonzalez, J. P., & Sewell, R. D. (1983). Characterization of a kappa-agonist-like antinociceptive action of tifluadom. Neuropharmacology, 22(10), 1241–1242.

- Cooper, S. J., Jackson, A., & Kirkham, T. C. (1986). Effects of Tifluadom on Food Consumption Compared With Chlordiazepoxide and Kappa Agonists in the Rat. Pharmacology Biochemistry and Behavior, 25(4), 853-857.

- Mucha, R. F., & Herz, A. (1985). Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning. Psychopharmacology, 86(3), 274–280.

- Morley, J. E., Levine, A. S., Grace, M., Kneip, J., & Zeugner, H. (1983). The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors. European Journal of Pharmacology, 93(3-4), 265–269.

- Römer, D., et al. (1982). An opioid benzodiazepine.

- Ruhland, M., & Zeugner, H. (1983). Effects of the opioid benzodiazepine tifluadom and its optical isomers on spontaneous locomotor activity of mice. Life Sciences, 33(Suppl 1), 631–634.

- Dappiaggi, A., et al. (1986). The benzodiazepine (+)-tifluadom (KC-6128), but not its optical isomer (KC-5911) induces opioid kappa receptor-related EEG power spectra and evoked potential changes. Pharmacology, 33(5), 241-8.

- Volpe, D. A., Tobin, G. A., Mellon, R. D., Shackman, J. S., Reker, D., & Rorrer, J. A. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 385–390.

- Bhushan, A., & Sharma, D. (2019). Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review. Journal of anesthesia and critical care, 6(1), 1-8.

- Bock, M. G., et al. (1990). Cholecystokinin-A receptor ligands based on the kappa-opioid agonist tifluadom. Journal of Medicinal Chemistry, 33(1), 450–455.

- Gulati, A., & Bhargava, H. N. (1989).

- Wikipedia. (2023). Tifluadom.

- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.

- Chen, Z. R., Irvine, R. J., Somogyi, A. A., & Bochner, F. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165–2171.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tifluadom (KC 5103) induces suppression and latency changes on somatosensory evoked potentials which are reversed by opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel tifluadom-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of opioid receptor sub-types in tifluadom-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]

- 10. Effect of kappa-opioid receptor agonists on morphine analgesia in morphine-naive and morphine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kappa-opioid diuretic effects of tifluadom, a benzodiazepine opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of a kappa-agonist-like antinociceptive action of tifluadom - PubMed [pubmed.ncbi.nlm.nih.gov]

Tifluadom Hydrochloride: A Technical Deep Dive into its Atypical Benzodiazepine Pharmacology

For Immediate Release to the Scientific Community

This technical guide provides an in-depth pharmacological profile of Tifluadom Hydrochloride, a compound of significant interest due to its unique mechanism of action. While structurally a benzodiazepine, Tifluadom exhibits a pharmacological profile divergent from classical benzodiazepines, primarily acting as a potent kappa-opioid receptor agonist. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its receptor binding, mechanism of action, and physiological effects.

Introduction: A Benzodiazepine with an Opioid Soul

This compound stands as a fascinating anomaly in psychopharmacology. Belonging to the 1,4-benzodiazepine class of compounds, its molecular architecture would suggest activity at GABAA receptors, the primary target of conventional benzodiazepines like diazepam and lorazepam. However, extensive research has revealed that Tifluadom has no significant affinity for the GABAA receptor complex[1]. Instead, its pharmacological effects are mediated predominantly through its potent agonism at the kappa-opioid receptor (KOR)[1]. This unique profile confers upon Tifluadom a range of effects, including analgesia, diuresis, and sedation, that are distinct from its structural relatives and more akin to classical KOR agonists[1][2].

The divergence of its chemical structure and pharmacological function makes Tifluadom a valuable tool for dissecting the complexities of the opioid system and for exploring the therapeutic potential and liabilities of KOR activation.

Receptor Binding Profile: A Stereoselective Interaction with Opioid Receptors

Tifluadom is a chiral molecule, existing as (+) and (-) enantiomers, with the majority of its opioid activity residing in the (+)-enantiomer[3][4]. The interaction of Tifluadom with the three main classes of opioid receptors (mu, delta, and kappa) has been characterized through in vitro binding assays.

A key study investigating the stereoselectivity of Tifluadom's binding profile revealed that the (+)-enantiomer is nearly equipotent at mu- and kappa-opioid receptors and demonstrates approximately 10-fold lower potency for the delta-opioid receptor [3][5]. In contrast, the (-)-enantiomer exhibits a similar binding spectrum but is 10 to 20 times less potent overall [3][5]. This indicates that the (+)-isomer is the primary driver of the compound's pharmacological effects.

While specific Ki values from comparative studies are not consistently reported in the literature, the IUPHAR/BPS Guide to PHARMACOLOGY lists a pKi value of 8.8 for Tifluadom at the human kappa-opioid receptor , corresponding to a Ki in the low nanomolar range and indicating high affinity[6]. Another study on a series of Tifluadom analogs reported a Ki of 0.50 nM for a highly potent analog at the kappa-opioid receptor, noting it showed comparable potency to Tifluadom, further supporting its high affinity for this receptor subtype[7].

| Receptor Subtype | (+)-Tifluadom Affinity | (-)-Tifluadom Affinity | Racemic Tifluadom pKi (KOR) |

| Kappa (κ) | High (equipotent with μ)[3][5] | Low (10-20x less potent than (+))[3][5] | 8.8[6] |

| Mu (μ) | High (equipotent with κ)[3][5] | Low (10-20x less potent than (+))[3][5] | Not Reported |

| Delta (δ) | Moderate (~10x less potent than κ/μ)[3][5] | Very Low | Not Reported |

| GABAA | Negligible[1] | Negligible | Not Applicable |

Experimental Protocol: Radioligand Binding Assay for Opioid Receptor Affinity

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological profiling. A standard methodology involves a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound and its enantiomers for the kappa, mu, and delta opioid receptors.

Materials:

-

Cell membranes prepared from cell lines expressing the human opioid receptors (e.g., CHO-K1 cells)

-

Radioligands specific for each receptor:

-

Kappa: [3H]-U69,593

-

Mu: [3H]-DAMGO

-

Delta: [3H]-DPDPE

-

-

This compound (racemic and individual enantiomers)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., naloxone)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and its enantiomers in the incubation buffer.

-

Incubation: In a microplate, combine the cell membranes, the specific radioligand, and varying concentrations of the test compound (Tifluadom). Include control wells for total binding (no competitor) and non-specific binding (excess naloxone).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow of a competitive radioligand binding assay.

Mechanism of Action: Kappa-Opioid Receptor Signaling

As a KOR agonist, Tifluadom mimics the action of endogenous kappa-opioid peptides, such as dynorphins. The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

The primary mechanism involves the activation of inhibitory G-proteins (Gi/Go). This leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions, which is crucial for neurotransmitter release.

-

The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic, sedative, and other central nervous system effects of Tifluadom.

Caption: Simplified signaling pathway of Tifluadom at the kappa-opioid receptor.

Pharmacodynamics: Key Physiological Effects

The activation of KORs by Tifluadom in various parts of the central and peripheral nervous systems leads to a distinct set of physiological effects.

-

Analgesia: Tifluadom has demonstrated potent analgesic effects in animal models[1]. This is a hallmark of KOR agonism and is mediated by the inhibition of nociceptive signaling pathways in the spinal cord and brain.

-

Diuresis: A characteristic effect of KOR agonists is a dose-dependent increase in urine output[2]. Tifluadom produces a robust diuretic effect, which can be antagonized by opioid antagonists, confirming its mediation through opioid receptors[2].

-

Sedation: In conscious dogs, Tifluadom induces deep sedation, characterized by a dose-related decrease in power in the higher frequency range of the electroencephalogram (EEG) and an increase in power in the lower frequency band[8]. These effects are reversible by a specific kappa-antagonist, but not by a benzodiazepine antagonist, further cementing its opioid-mediated mechanism of sedation[8].

-

Appetite Stimulation: Tifluadom has been shown to increase food intake in rats[9]. This effect is primarily attributed to the (+)-isomer and is blocked by opioid antagonists, suggesting a role for the kappa-opioid system in the regulation of feeding behavior[3].

-

Dysphoria and Hallucinations: A significant limitation for the therapeutic use of KOR agonists in humans is their propensity to produce undesirable psychotomimetic effects, such as dysphoria and hallucinations[1]. These effects are considered the opposite of the euphoria induced by mu-opioid agonists and are a major reason why Tifluadom has remained a research tool rather than a clinical therapeutic[1].

Pharmacokinetics: An Area for Further Investigation

Key Unknowns:

-

Bioavailability: The fraction of an administered dose of Tifluadom that reaches the systemic circulation is unknown for various routes of administration. One study noted that Tifluadom is more potent when administered subcutaneously than intraperitoneally in rats, which may suggest differences in absorption or first-pass metabolism[9].

-

Half-life: The time it takes for the concentration of Tifluadom in the body to be reduced by half has not been reported.

-

Volume of Distribution: This parameter, which indicates the extent of drug distribution into tissues, is not documented.

-

Clearance: The rate at which Tifluadom is removed from the body is unknown.

-

Metabolism: The metabolic pathways of Tifluadom, including the specific cytochrome P450 enzymes involved in its biotransformation, have not been elucidated.

The lack of this critical data highlights a significant gap in the pharmacological understanding of Tifluadom and underscores the need for future preclinical pharmacokinetic studies.

Proposed Experimental Workflow: Preclinical Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats).

Methodology:

-

Animal Model: Utilize male and female Sprague-Dawley rats.

-

Drug Administration:

-

Intravenous (IV) Group: Administer a single bolus dose of this compound to establish the baseline for clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Group: Administer a single oral gavage dose to determine oral bioavailability.

-

Subcutaneous (SC) Group: Administer a single subcutaneous injection to assess an alternative parenteral route.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points post-dose via a cannulated vessel (e.g., jugular vein).

-

Plasma Analysis:

-

Process blood samples to obtain plasma.

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Tifluadom in plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t1/2)

-

Absolute bioavailability (F%) for PO and SC routes (calculated by comparing their AUCs to the IV AUC).

-

-

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

This compound is a structurally unique benzodiazepine that functions as a potent kappa-opioid receptor agonist. Its distinct pharmacological profile, characterized by stereoselective binding and a range of KOR-mediated physiological effects, makes it an invaluable research tool for exploring the kappa-opioid system. The primary activity resides in the (+)-enantiomer, which displays high affinity for both kappa and mu receptors.

Despite a solid understanding of its pharmacodynamics, a significant knowledge gap exists regarding its pharmacokinetic properties. Future research should prioritize comprehensive ADME studies to fully characterize its disposition in biological systems. Such data would not only enhance its utility as a pharmacological probe but also be essential for any potential, albeit unlikely, future therapeutic development. The dysphoric and psychotomimetic effects associated with KOR agonism remain a major hurdle for the clinical translation of Tifluadom and related compounds.

References

-

Petrillo, P., Amato, M., & Tavani, A. (1985). The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats. Neuropeptides, 5(4-6), 403–406. [Link]

-

Ruhland, M., & Zeugner, H. (1983). Effects of the opioid benzodiazepine tifluadom and its optical isomers on spontaneous locomotor activity of mice. Life sciences, 33 Suppl 1, 631–634. [Link]

-

Tifluadom. (2023). In Wikipedia. [Link]

-

Petrillo, P., Amato, M., & Tavani, A. (1985). The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats. Neuropeptides, 5(4-6), 403–406. [Link]

-

Dimpfel, W., & Spüler, M. (1986). [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs]. EEG-EMG Zeitschrift fur Elektroenzephalographie, Elektromyographie und verwandte Gebiete, 17(1), 27–31. [Link]

-

Leander, J. D. (1984). Kappa-opioid diuretic effects of tifluadom, a benzodiazepine opioid agonist. The Journal of pharmacy and pharmacology, 36(8), 555–556. [Link]

-

Dimpfel, W., Spüler, M., & Nickel, B. (1986). The benzodiazepine (+)-tifluadom (KC-6128), but not its optical isomer (KC-5911) induces opioid kappa receptor-related EEG power spectra and evoked potential changes. Pharmacology, 33(5), 241–248. [Link]

-

Dourish, C. T., & Greenshaw, A. J. (1983). The role of opioid receptor sub-types in tifluadom-induced feeding. Life sciences, 33 Suppl 1, 623–626. [Link]

-

tifluadom. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

-

Morley, J. E., Levine, A. S., Grace, M., Kneip, J., & Zeugner, H. (1983). The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors. European journal of pharmacology, 93(3-4), 265–269. [Link]

-

Dourish, C. T., & Greenshaw, A. J. (1983). The role of opioid receptor sub-types in tifluadom-induced feeding. Life sciences, 33 Suppl 1, 623–626. [Link]

-

Anzini, M., Cappelli, A., Vomero, S., Giorgi, G., Langer, T., Hamon, M., ... & Makovec, F. (1996). 1,4-benzodiazepines as Novel Tifluadom-Like Ligands With High Affinity and Selectivity for Kappa-Opioid Receptors. Journal of medicinal chemistry, 39(4), 860–872. [Link]

Sources

- 1. Tifluadom - Wikipedia [en.wikipedia.org]

- 2. [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of opioid receptor sub-types in tifluadom-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The benzodiazepine (+)-tifluadom (KC-6128), but not its optical isomer (KC-5911) induces opioid kappa receptor-related EEG power spectra and evoked potential changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tifluadom | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel tifluadom-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tifluadom Hydrochloride: A Technical Guide to Structure-Activity Relationships at the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tifluadom, a 1,4-benzodiazepine derivative, represents a fascinating chemical anomaly. Unlike its structural congeners which typically modulate the GABA-A receptor, Tifluadom exhibits no significant affinity for this target. Instead, it acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] This unique pharmacological profile has established Tifluadom as a critical tool for KOR research and a foundational scaffold for the development of novel analgesics, anti-pruritics, and potential treatments for addiction. However, the clinical development of early KOR agonists, including Tifluadom, has been hampered by centrally-mediated side effects such as dysphoria and sedation.[2] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of Tifluadom and its analogs, offering field-proven insights into the molecular determinants of KOR affinity, selectivity, and functional activity. We will explore the causal relationships behind experimental design and detail the self-validating protocols essential for robustly characterizing novel ligands in this chemical class.

The Kappa-Opioid Receptor: A Target of Therapeutic Dichotomy

The KOR is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gi/o family of G proteins.[3] This canonical signaling pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.[3] These downstream effects at a cellular level manifest as analgesia and anti-pruritic effects in vivo.[4][5]

However, KOR activation also initiates a distinct, G protein-independent signaling cascade via β-arrestin recruitment.[1][4] It is now widely hypothesized that the β-arrestin pathway is responsible for the undesirable effects of KOR agonism, such as dysphoria, sedation, and aversion.[1][5] This dual-signaling paradigm has created a new objective in KOR drug discovery: the development of "biased agonists" that selectively activate the therapeutic G protein pathway while minimizing β-arrestin recruitment.[1][4] Understanding the SAR of ligands like Tifluadom is paramount to rationally designing such biased molecules.

Caption: Figure 1: Dual Signaling Pathways of the Kappa-Opioid Receptor (KOR).

Deconstructing Tifluadom: A Systematic SAR Analysis

The Tifluadom scaffold can be dissected into three primary regions for SAR analysis: the 1,4-benzodiazepine core (including the N-1 and C-5 substituents), the chiral center at C-2, and the C-2 side chain.

The 1,4-Benzodiazepine Core

-

N-1 Position: The N-1 methyl group in Tifluadom appears important for maintaining high affinity. While extensive public data on direct N-1 modifications of Tifluadom is sparse, related studies on other opioid scaffolds show that small N-alkyl substituents are often optimal for agonist activity. Larger or more complex groups can sometimes introduce antagonist properties or alter receptor selectivity.

-

C-5 Phenyl Group: The 5-phenyl ring is a crucial pharmacophoric element. Its presence is a common feature in many centrally active benzodiazepines. In Tifluadom, the ortho-fluoro substitution on this ring likely plays a role in both binding affinity and the overall conformational lock of the molecule within the KOR binding pocket. The electronic properties of the fluorine atom can influence interactions with receptor residues. Studies on related analogs have shown that moving this substituent or replacing it can significantly impact potency.[3]

Stereochemistry at the C-2 Position

Stereochemistry is a critical determinant of Tifluadom's activity. The biological activity resides almost exclusively in the (+)-enantiomer.

-

Binding Affinity: In vitro binding assays have shown that (+)-Tifluadom is 10-20 times more potent than its (-)-isomer at the KOR.[6]

-

In Vivo Activity: The analgesic and appetite-stimulating effects are attributed principally to the (+)-isomer, while the (-)-isomer is largely inactive.[6]

This pronounced stereoselectivity strongly suggests a specific three-point interaction within the chiral environment of the KOR binding pocket, where the precise spatial arrangement of the C-2 side chain, the benzodiazepine core, and the C-5 phenyl ring is essential for high-affinity binding and receptor activation. The resolution and characterization of enantiomers are therefore indispensable steps in any SAR campaign based on this scaffold.[7]

The C-2 Acylaminomethyl Side Chain

This region has been the most extensively studied and offers the greatest potential for modulating affinity, selectivity, and functional bias. The general structure is –CH2–NH–C(=O)–R.

-

The Amide Linker: The amide bond is a key hydrogen bonding element. The nitrogen and carbonyl oxygen can act as hydrogen bond acceptors or donors, forming critical interactions with amino acid residues in the KOR binding pocket.

-

The 'R' Group: Modification of the terminal R group has profound effects on KOR affinity and selectivity.

-

Aromatic and Heteroaromatic Rings: Replacing Tifluadom's thiophene ring with other aromatic systems is generally well-tolerated and can enhance affinity and selectivity. For instance, replacing the 3-thienyl group with a 2-thienyl group (compound 7a in a study by Cappelli et al.) resulted in a compound with a Kᵢ of 0.50 nM for the KOR, representing a significant improvement in both potency and selectivity over Tifluadom.[8]

-

Substituents on the Ring: Adding substituents to the terminal aromatic ring can further fine-tune the interaction. This provides an avenue to explore additional binding pockets and optimize properties like metabolic stability and brain penetration.

-

| Compound/Analog | Modification (R-group of side chain) | KOR Kᵢ (nM) | Selectivity (μ/κ) | Selectivity (δ/κ) | Reference |

| Tifluadom | 3-Thienyl | ~2-5 | ~100 | ~200 | [3][6] |

| Analog 7a | 2-Thienyl | 0.50 | >2000 | >2000 | [8] |

| Analog 6e | Phenyl | 0.32 | 343 | 1031 | [3] |

| Analog 6k | 4-Chlorophenyl | 0.28 | 1071 | 1607 | [3] |

Core Experimental Workflows: A Self-Validating Approach

To robustly determine the SAR of novel Tifluadom analogs, two primary assays are indispensable: radioligand binding assays to determine binding affinity and selectivity, and [³⁵S]GTPγS functional assays to measure G protein activation and agonist efficacy. Describing these as self-validating systems means that the necessary controls are integrated into the experimental design to ensure the data is reliable and interpretable.

Caption: Figure 2: A typical experimental workflow for assessing the SAR of novel Tifluadom analogs.

Protocol: KOR Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for the KOR by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the KOR.

Principle: This is a competition assay. A fixed concentration of a radiolabeled KOR ligand (the "tracer," e.g., [³H]U-69593) is incubated with a source of KOR (e.g., cell membranes from HEK293 cells expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Methodology:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells stably expressing the human KOR.

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times with fresh buffer to remove endogenous interfering substances.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

-

-

Assay Setup (96-well plate format):

-

Assay Buffer: 50 mM Trizma base, pH 7.4.

-

Radioligand: [³H]U-69593 (final concentration ~0.5-1.0 nM, near its Kₔ).

-

Test Compound: Prepare serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Plate Layout (performed in triplicate):

-

Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]U-69593 + 100 µL membrane suspension. This well establishes the maximum specific binding of the radioligand.

-

Non-Specific Binding (NSB): 50 µL unlabeled potent KOR agonist (e.g., 10 µM U-50,488H) + 50 µL [³H]U-69593 + 100 µL membrane suspension. This well measures radioligand binding to non-receptor components and is crucial for isolating the specific signal.

-

Competition Binding: 50 µL test compound dilution + 50 µL [³H]U-69593 + 100 µL membrane suspension.

-

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis (Self-Validation):

-

Specific Binding: Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). The specific binding should represent >80% of total binding for a robust assay.

-

IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Kᵢ Calculation: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: Agonist-Stimulated [³⁵S]GTPγS Functional Assay

This protocol measures the functional activation of the Gi/o protein coupled to the KOR, providing a direct readout of agonist efficacy.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the KOR.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Receptor activation by an agonist catalyzes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. Upon agonist stimulation, [³⁵S]GTPγS binds to the Gα subunit, and since it is resistant to hydrolysis, the radioactive complex accumulates and can be quantified.[9][10]

Methodology:

-

Membrane Preparation: Use membranes from KOR-expressing cells as described in the binding assay protocol.

-

Assay Setup (96-well plate format):

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents:

-

GDP (final concentration ~10-30 µM). GDP is essential to keep the G proteins in their basal, inactive state before agonist stimulation.[11]

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

Test Compound: Prepare serial dilutions.

-

-

Plate Layout (performed in triplicate):

-

Basal Binding: 50 µL Assay Buffer + 50 µL membranes + 50 µL GDP + 50 µL [³⁵S]GTPγS. This measures the constitutive, agonist-independent activity of the receptor-G protein system.

-

Non-Specific Binding: 50 µL unlabeled GTPγS (10 µM) + 50 µL membranes + 50 µL GDP + 50 µL [³⁵S]GTPγS. This control is vital to determine the background signal.[11]

-

Agonist-Stimulated Binding: 50 µL test compound dilution + 50 µL membranes + 50 µL GDP + 50 µL [³⁵S]GTPγS.

-

Positive Control: 50 µL of a known full KOR agonist (e.g., U-50,488H) + 50 µL membranes + 50 µL GDP + 50 µL [³⁵S]GTPγS. This validates that the system is responsive and provides a benchmark for maximal stimulation (Eₘₐₓ).

-

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate and filter as described in the binding assay protocol.

-

Quantification: Measure radioactivity (CPM) in a scintillation counter.

-

Data Analysis (Self-Validation):

-

Specific Stimulation: Calculate Agonist-Stimulated CPM - Basal CPM.

-

Data Normalization: Express the data as a percentage of the stimulation achieved by the positive control (full agonist), which is set to 100% Eₘₐₓ.

-

EC₅₀ and Eₘₐₓ Determination: Plot the percentage of stimulation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy relative to the full agonist). A compound with a lower Eₘₐₓ is a partial agonist.

-

Conclusion and Future Directions

Tifluadom hydrochloride remains a cornerstone in the study of kappa-opioid receptor pharmacology. Its unique benzodiazepine structure provides a versatile and synthetically accessible scaffold for medicinal chemists. A thorough understanding of its SAR, particularly the critical role of C-2 stereochemistry and the significant influence of the C-2 acylaminomethyl side chain, is essential for guiding the design of new analogs. The primary challenge and opportunity in the field lie in leveraging this SAR knowledge to create G protein-biased agonists. By systematically modifying the Tifluadom scaffold and employing robust, self-validating in vitro assays, researchers can rationally design next-generation KOR ligands that retain the therapeutic benefits of analgesia while minimizing the debilitating side effects associated with β-arrestin signaling, ultimately paving the way for safer and more effective pain therapeutics.

References

-

White, K. L., et al. (2015). G-protein-biased κ-opioid receptor agonists that produce analgesia without aversion. Journal of Clinical Investigation. Available at: [Link]

-

Wikipedia. (2023). Tifluadom. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Schmid, C. L., et al. (2018). G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons. Science Signaling. Available at: [Link]

-

Morgenweck, J., et al. (2015). A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. Frontiers in Psychiatry. Available at: [Link]

-

Petrillo, P., Amato, M., & Tavani, A. (1985). The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats. Neuropeptides. Available at: [Link]

-

Freye, E., & Schaal, M. (1986). The benzodiazepine (+)-tifluadom (KC-6128), but not its optical isomer (KC-5911) induces opioid kappa receptor-related EEG power spectra and evoked potential changes. Pharmacology. Available at: [Link]

- Römer, D., et al. (1982). Tifluadom. A new benzodiazepine with potent opioid-like analgesic activity in mice. Life sciences.

-

Anzini, M., et al. (2001). Synthesis, Biological Evaluation, and Receptor Docking Simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as Kappa-Opioid Receptor Agonists Endowed With Antinociceptive and Antiamnesic Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Mucha, R. F., & Herz, A. (1986). Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning. Psychopharmacology. Available at: [Link]

-

Ruhland, M., & Zeugner, H. (1983). Effects of the opioid benzodiazepine tifluadom and its optical isomers on spontaneous locomotor activity of mice. Life sciences. Available at: [Link]

-

Upton, N., Gonzalez, J. P., & Sewell, R. D. (1983). Characterization of a kappa-agonist-like antinociceptive action of tifluadom. Neuropharmacology. Available at: [Link]

-

Cappelli, A., et al. (1996). Synthesis, Biological Evaluation, and Quantitative Receptor Docking Simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as Novel Tifluadom-Like Ligands With High Affinity and Selectivity for Kappa-Opioid Receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Evans, B. E., et al. (1990). Cholecystokinin-A receptor ligands based on the kappa-opioid agonist tifluadom. Journal of Medicinal Chemistry. Available at: [Link]

-

Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Anzini, M., et al. (2001). Enantiomers of 2-[(acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity. Chirality. Available at: [Link]

-

Burford, N. T., et al. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology. Available at: [Link]

-

Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]

-